Indolo[3,2,1-jk]carbazol-2-ylboronic acid Indolo[3,2,1-jk]carbazol-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17198479
InChI: InChI=1S/C18H12BNO2/c21-19(22)11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10,21-22H
SMILES:
Molecular Formula: C18H12BNO2
Molecular Weight: 285.1 g/mol

Indolo[3,2,1-jk]carbazol-2-ylboronic acid

CAS No.:

Cat. No.: VC17198479

Molecular Formula: C18H12BNO2

Molecular Weight: 285.1 g/mol

* For research use only. Not for human or veterinary use.

Indolo[3,2,1-jk]carbazol-2-ylboronic acid -

Specification

Molecular Formula C18H12BNO2
Molecular Weight 285.1 g/mol
IUPAC Name 1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaen-10-ylboronic acid
Standard InChI InChI=1S/C18H12BNO2/c21-19(22)11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10,21-22H
Standard InChI Key OTBYINOFVGVSEA-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C3C(=C1)C4=CC=CC=C4N3C5=CC=CC=C52)(O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Physicochemical Properties

Indolo[3,2,1-jk]carbazol-2-ylboronic acid features a polycyclic aromatic system comprising fused indole and carbazole moieties, with a boronic acid (-B(OH)₂) group substituted at the 2-position of the carbazole ring. The planar geometry of the indolo[3,2,1-jk]carbazole core, as confirmed by X-ray crystallography and computational studies, facilitates π-π stacking interactions critical for charge transport in electronic devices . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₈H₁₂BNO₂
Molecular Weight285.1 g/mol
Melting PointNot reported
SolubilityModerate in THF, DCM, acetonitrile
Fluorescence Quantum Yield~0.41 (derivative in solution)

The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis . This reactivity is central to its utility in synthesizing complex conjugated systems.

Synthesis and Functionalization

Synthetic Routes

The synthesis of indolo[3,2,1-jk]carbazol-2-ylboronic acid typically begins with the preparation of the indolo[3,2,1-jk]carbazole core, followed by boronic acid functionalization. A representative procedure involves:

  • Core Synthesis: Flash vacuum pyrolysis (FVP) of precursor indole derivatives yields gram-scale indolo[3,2,1-jk]carbazole (IC) .

  • Boronation: Lithiation of IC at the 2-position using n-butyllithium, followed by reaction with triisopropyl borate and acidic hydrolysis, produces the boronic acid derivative .

An alternative approach employs Suzuki-Miyaura coupling of pre-functionalized intermediates. For example, Luo et al. synthesized 4-(indolo[3,2,1-jk]carbazol-2-yl)benzaldehyde by coupling indolo[3,2,1-jk]carbazole-2-boronic acid with (4-formylphenyl)boronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at reflux . Purification via column chromatography (petroleum ether/ethyl acetate) yielded the product in high purity .

Key Reaction Conditions

ParameterDetailSource
CatalystPd(PPh₃)₄
SolventTHF/H₂O (3:1)
TemperatureReflux (~66°C)
Reaction Time4–8 hours
Yield68.9–85.5%

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The indolo[3,2,1-jk]carbazole moiety exhibits a high triplet-state energy (T₁ ≈ 2.7 eV), making it an ideal host material for blue phosphorescent OLEDs . Incorporating the boronic acid group allows covalent attachment to emissive dopants or charge-transport layers via Suzuki coupling. Recent work by Peng et al. demonstrated that ICz-based multiple-resonance (MR) fluorophores achieve narrow emission spectra (FWHM = 18–21 nm) in the deep blue region (λₑₘ = 441–447 nm), with external quantum efficiencies exceeding 20% .

Conductive Redox-Active Films

Electro-oxidation of indolo[3,2,1-jk]carbazole derivatives at rotating disc electrodes produces conductive films comprising three redox-active dimers (2,2'; 5,5'; 2,5'-coupled) . These films exhibit dual functionality:

  • Redox Activity: Stable up to +1.2 V vs. Ag/Ag⁺, enabling use in organic batteries.

  • Fluorescence: Quantum yields of ~0.41 in solution, preserved in solid-state films .

The absence of polymeric products is attributed to high dimer oxidation potentials (>+1.5 V), which suppress further coupling .

Future Directions

  • Advanced Materials Synthesis: Expanding Suzuki-Miyaura protocols to create dendrimers or 2D polymers for flexible electronics .

  • Electro-Optical Tuning: Modifying the boronic acid group to enhance charge injection in OLEDs .

  • Biological Studies: Screening for kinase or protease inhibition activity, leveraging the boronic acid’s electrophilicity.

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